Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
Description
Historical Context of Pyrazole-Piperidine Hybrid Architectures in Drug Discovery
Pyrazole-piperidine hybrids have emerged as privileged scaffolds in medicinal chemistry due to their synergistic pharmacological profiles. The pyrazole nucleus, first isolated from watermelon seeds in 1959, gained prominence for its aromatic stability and hydrogen-bonding capacity, enabling interactions with diverse biological targets. Piperidine, a six-membered nitrogen heterocycle, became a cornerstone of CNS-active pharmaceuticals following its incorporation into analgesics and antipsychotics.
The fusion of these motifs began in the late 20th century, driven by the need to address multidrug resistance in antimicrobial and anticancer therapies. Early hybrids like 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylates demonstrated enhanced blood-brain barrier penetration compared to standalone pyrazoles. Structural analyses revealed that the piperidine’s chair conformation facilitates hydrophobic interactions with protein binding pockets, while the pyrazole’s planar geometry enables π-π stacking with aromatic residues.
A comparative analysis of hybrid architectures reveals key evolutionary milestones:
The subject compound belongs to the third generation, where the ethyl ester at C-4 and methyl group at C-5 create optimal steric bulk for target engagement without compromising metabolic stability. Molecular docking studies of analogous structures show that the piperidine nitrogen forms salt bridges with aspartate residues in kinase domains, while the pyrazole’s N1 atom participates in hydrogen bonding with backbone amides.
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
ethyl 5-methyl-1-piperidin-4-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-3-17-12(16)11-8-14-15(9(11)2)10-4-6-13-7-5-10/h8,10,13H,3-7H2,1-2H3 |
InChI Key |
QEDNOMUBYTWLQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Assembly
A nitrogen-degassed system achieves optimal results:
Sealed tube procedure:
1. Charge reactor with 0.10 mmol starting material
2. Add 1.2 eq N,N-dimethylformamide dimethylacetal
3. Degas with N₂ for 5 min
4. Heat to 90°C for 4 hr in ethanol-AcOH (2:1)
5. Monitor progression by TLC (EtOAc/hexane 1:1)
Post-reaction workup involves triple ethyl acetate extraction (3×15 mL), drying over Na₂SO₄, and silica gel chromatography (100-200 mesh) with EtOAc/hexane gradient.
Piperidine Substitution
Critical coupling parameters:
- Molar ratio: 1:1.2 (pyrazole intermediate:piperidin-4-amine)
- Solvent system: Ethanol/acetic acid (2:1 v/v)
- Reaction time: 6-8 hr at reflux
Characterization data for intermediates:
$$ ^1H $$ NMR (400 MHz, CDCl₃): - δ 7.34-7.28 (m, 3H, aromatic)
- δ 4.21 (q, J=7.1 Hz, 2H, OCH₂CH₃)
- δ 3.15-3.08 (m, 4H, piperidine-H)
Process Optimization
Comparative analysis of synthetic routes:
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Catalyst | TEA | DMF-DMA | None |
| Atmosphere | Air | N₂ | N₂ |
| Purity (HPLC) | 98.2% | 99.1% | 97.8% |
| Total Yield | 58% | 72% | 65% |
Method B demonstrates superior efficiency due to:
- Enhanced nucleophilic reactivity from DMF-DMA
- Controlled reaction environment under nitrogen
- Optimized stoichiometry (1:1.2 molar ratio)
Scalability Considerations
Industrial-scale adaptations require:
- Continuous flow reactors for exothermic steps
- Crystallization instead of column chromatography
- Process analytical technology (PAT) for real-time monitoring
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Reagents/Conditions :
-
Acidic hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 6–8 hours .
-
Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 4 hours .
Products :
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | 6M HCl, reflux | 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid | 72–85% |
| This compound | 2M NaOH, ethanol/water | Sodium 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | 89% |
The carboxylic acid derivative is a precursor for amide formation or metal coordination complexes .
Substitution Reactions
The piperidine and pyrazole moieties participate in nucleophilic substitution reactions.
Piperidine Substitution
The secondary amine in the piperidine ring reacts with electrophiles:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium salts.
-
Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to yield N-acetyl derivatives .
Example :
Pyrazole Ring Functionalization
Electrophilic substitution occurs at the pyrazole C-3 position due to electron-withdrawing effects of the ester group :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (Yield: 54%) .
-
Halogenation : Br₂ in acetic acid adds bromine at C-3 (Yield: 61%) .
Oxidation
The methyl group on the pyrazole ring oxidizes to a carboxyl group under strong conditions:
-
KMnO₄/H₂SO₄ : Forms 5-carboxy-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid (Yield: 58%).
Reduction
The ester group reduces to a primary alcohol:
-
LiAlH₄/THF : Produces 4-(hydroxymethyl)-5-methyl-1-(piperidin-4-yl)-1H-pyrazole (Yield: 76%).
Coupling Reactions
The compound serves as a scaffold in Suzuki-Miyaura cross-coupling:
-
Reagents : Pd(PPh₃)₄, aryl boronic acids, K₂CO₃ in toluene/ethanol .
-
Product : Aryl-substituted pyrazole derivatives (Yield: 45–82%) .
Solvent-Dependent Regioselectivity
Reactions in polar protic solvents (e.g., ethanol) favor regioselective substitution at the pyrazole C-5 position, while aprotic solvents (e.g., ACN) shift reactivity to C-3 .
Stability and Degradation
Scientific Research Applications
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety may enhance binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Crystallographic and Stability Data
- The piperidinyl-pyrazole compound’s hydrochloride salt is stable under refrigeration but hygroscopic, requiring anhydrous storage .
- Comparison: Cd(II) coordination polymers (e.g., ) with pyridyl-triazole-carboxylate ligands exhibit rigid crystalline structures stabilized by metal coordination, unlike the more flexible piperidinyl-pyrazole analogue . Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate forms hydrogen-bonded dimers in the solid state, enhancing thermal stability up to 154°C .
Biological Activity
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies from recent research.
Synthesis of this compound
The synthesis of this compound involves several key steps, typically starting from readily available precursors. The synthetic pathway often includes the reaction of piperidine derivatives with pyrazole carboxylic acids. For instance, one reported method utilizes N,N-diisopropylethylamine (DIPEA) as a base and HATU as a coupling agent to facilitate the formation of the desired product through condensation reactions .
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
In vitro studies have shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial effects against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating potent activity. For example:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Ethyl 5-methyl- | 0.22 - 0.25 | Staphylococcus aureus |
| 1-(piperidin-4- | Staphylococcus epidermidis | |
| yl)-1H-pyrazole |
These results suggest that the compound not only inhibits bacterial growth but may also prevent biofilm formation, which is crucial in treating persistent infections .
Anti-inflammatory Activity
Research has also indicated that pyrazole derivatives possess anti-inflammatory properties. In animal models, compounds similar to this compound have demonstrated significant reductions in inflammatory markers and pain responses. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Emerging data indicate that this compound may exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. Studies have shown that certain derivatives can inhibit tumor growth significantly compared to controls. The structure–activity relationship (SAR) studies highlight that modifications at the piperidine or pyrazole moieties can enhance cytotoxic effects against specific cancer types .
Case Studies
- Antimicrobial Evaluation : A study evaluating various pyrazole derivatives found that this compound showed superior activity against Gram-positive bacteria with an MIC value of approximately 0.25 μg/mL .
- Anti-inflammatory Assessment : In a controlled trial involving rodents with induced inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to untreated groups, suggesting effective modulation of inflammatory pathways .
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that this compound could induce apoptosis at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial membrane potential disruption being observed .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
The synthesis of pyrazole-4-carboxylate derivatives typically involves cyclocondensation of ethyl acetoacetate with appropriate hydrazines and carbonyl equivalents. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . Adapting this method, substituting phenylhydrazine with piperidin-4-yl hydrazine could yield the target compound. Optimization includes controlling reaction temperature (reflux in ethanol or acetonitrile) and stoichiometric ratios of reagents. Post-synthesis purification via flash chromatography (e.g., heptane/ethyl acetate gradients) is critical for isolating high-purity products .
Q. How is the structure of this compound confirmed using spectroscopic techniques?
Structural confirmation relies on multi-spectroscopic analysis:
- NMR : H and C NMR identify substituents (e.g., methyl at C5, piperidinyl at N1) through characteristic shifts. For example, the piperidinyl proton signals appear as multiplet peaks between δ 2.5–3.5 ppm .
- IR : Stretching frequencies for ester carbonyl (C=O, ~1700 cm) and pyrazole ring (C=N, ~1600 cm) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular formula .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELX software resolve them?
Crystallographic challenges include disorder in the piperidinyl ring or solvent molecules within the lattice. SHELX software (e.g., SHELXL for refinement) addresses these by:
- Applying restraints to disordered moieties to stabilize refinement.
- Using TWIN commands for handling twinned crystals, common in flexible heterocycles .
- Leveraging high-resolution data (>1.0 Å) to refine anisotropic displacement parameters for non-hydrogen atoms. Validation tools in SHELX (e.g., ADDSYM) ensure space group correctness .
Q. How can computational methods like DFT predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model electronic properties:
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity sites; electron-deficient pyrazole rings often show nucleophilic attack at C4 .
- Electrostatic Potential Maps : Visualize charge distribution, highlighting the ester group’s electrophilic character.
- Conformational Analysis : Compare calculated (DFT) and experimental (X-ray) bond lengths/angles to validate structural stability .
Q. How should researchers address contradictory bioactivity data in pharmacological assays involving this compound?
Contradictions may arise from assay conditions (e.g., solvent polarity affecting solubility) or off-target interactions. Methodological solutions include:
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to confirm activity thresholds.
- Selectivity Profiling : Use kinase panels or receptor-binding assays to identify non-specific interactions .
- Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives due to rapid metabolism .
Q. What strategies are effective for functionalizing the pyrazole core to enhance target selectivity in drug discovery?
Late-stage diversification at C3/C5 positions can improve selectivity:
- Acylation : React the 5-methyl group with acyl chlorides to introduce hydrophobic substituents .
- Suzuki Coupling : Install aryl/heteroaryl groups at C3 via palladium-catalyzed cross-coupling .
- Reductive Amination : Modify the piperidinyl group to alter pharmacokinetic properties (e.g., logP) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
Q. Table 2. SHELX Refinement Parameters for Crystallographic Analysis
| Parameter | Value/Procedure | Purpose |
|---|---|---|
| Resolution range | 0.84–1.10 Å | High-data quality for refinement |
| Restraints on disordered atoms | SIMU/DELU commands | Stabilize refinement |
| Twin law | BASF command for twinned crystals | Handle twin domains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
